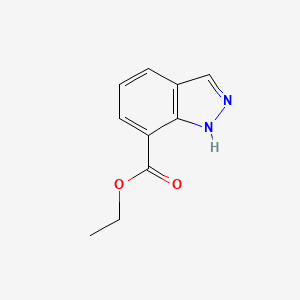
2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Descripción general
Descripción
2-(1,1-Difluoropropyl)-1,4-difluorobenzene, also known as 1,1-difluoropropyl-2,4-difluorobenzene, is a compound that was first synthesized in the late 1950s. It is a versatile compound that has many applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Molecular Properties and Solid-State Organization
Research on fluorinated distyrylbenzene (DSB) derivatives, including compounds related to 2-(1,1-Difluoropropyl)-1,4-difluorobenzene, reveals insights into the effect of fluorine substitution on molecular properties and solid-state organization. Such compounds exhibit unique absorption spectroscopy characteristics and play a role in determining molecular arrangement in solid states (Renak et al., 1999).
Biodegradation of Difluorobenzenes
Studies on the biodegradation of difluorobenzenes, which are common intermediates in industrial synthesis, reveal the capability of certain microbial strains to degrade these compounds, demonstrating environmental implications and potential applications in bioremediation (Moreira et al., 2009).
Crystal Structures and Interactions
Research on crystal structures involving fluorinated benzenes, including 1,4-difluorobenzene, a compound closely related to 2-(1,1-Difluoropropyl)-1,4-difluorobenzene, helps in understanding C−H···F interactions. These studies contribute to the knowledge of weak acceptor capabilities of the C−F group, which is significant in materials science and crystal engineering (Thalladi et al., 1998).
Electrochemical Fluorination
Research in electrochemical fluorination of aromatic compounds, including difluorobenzenes, is significant for understanding the chemical transformations and synthesis of fluorinated organic compounds. This has implications in developing new synthetic routes for various chemicals (Momota et al., 1993).
Molecular Geometry in Nematic Solvents
Studies on the NMR spectra of difluorobenzenes in nematic solvents provide information about molecular geometry and the anisotropy of indirect fluorine couplings. This research is fundamental in the field of spectroscopy and helps in understanding molecular orientations in different environments (Gerritsen & Maclean, 1971).
Rhodium-Catalyzed Reactions
Research on rhodium-catalyzed reactions of aryl fluorides, including difluorobenzenes, contributes to the field of organic chemistry, particularly in understanding the reactivity and selectivity of fluorinated compounds in synthetic chemistry (Arisawa et al., 2008).
Propiedades
IUPAC Name |
2-(1,1-difluoropropyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLJNABBMEEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoropropyl)-1,4-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)


![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)

